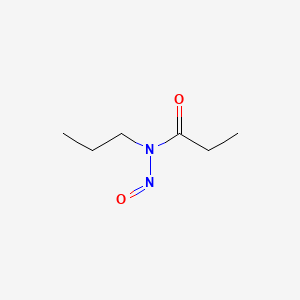
Propionamide, N-nitroso-N-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionamide, N-nitroso-N-propyl- is a chemical compound belonging to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation, occurrence, and effects in various environments, including food, water, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-nitroso compounds, including Propionamide, N-nitroso-N-propyl-, typically involves the nitrosation of secondary amines. One efficient method uses tert-butyl nitrite under solvent-free conditions, which offers broad substrate scope, metal and acid-free conditions, and excellent yields . Another method involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .
Industrial Production Methods: Industrial production methods for nitrosamines often involve similar nitrosation reactions, but on a larger scale. The choice of reagents and conditions may vary to optimize yield, purity, and safety.
Chemical Reactions Analysis
Types of Reactions: Propionamide, N-nitroso-N-propyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Propionamide, N-nitroso-N-propyl- has several scientific research applications:
Chemistry: It is used in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its carcinogenic properties.
Medicine: Research focuses on its potential role in drug development and its effects on human health.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Propionamide, N-nitroso-N-propyl- involves its interaction with biological molecules, leading to the formation of reactive intermediates that can cause DNA damage and other cellular effects . The molecular targets and pathways involved include DNA, proteins, and other cellular components.
Comparison with Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
Comparison: Propionamide, N-nitroso-N-propyl- is unique in its specific structure and reactivity. Compared to other nitrosamines like NDMA and NDEA, it may have different biological effects and reactivity profiles. For example, NDMA is known for its high carcinogenic potential, while Propionamide, N-nitroso-N-propyl- may have different toxicological properties .
Properties
CAS No. |
65792-56-5 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N-nitroso-N-propylpropanamide |
InChI |
InChI=1S/C6H12N2O2/c1-3-5-8(7-10)6(9)4-2/h3-5H2,1-2H3 |
InChI Key |
KKIWLGAMEWOSQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(=O)CC)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















